Cyclopentane-13C (CAS 286425-38-5) is a mono-isotopically labeled cycloalkane engineered specifically for high-resolution mechanistic tracing, advanced NMR spectroscopy, and petrochemical catalyst evaluation. Retaining the exact thermophysical properties, solvent behavior, and volatility (boiling point ~49 °C) of standard cyclopentane, this compound introduces a distinct, symmetry-breaking 13C nucleus into the flexible five-membered ring . This isotopic modification makes it an indispensable procurement choice for industrial and academic researchers who require unambiguous carbon-backbone traceability in heterogeneous catalytic reforming, ring-opening hydrogenolysis, and the structural elucidation of transient organometallic complexes—applications where unlabeled or fully deuterated bulk solvents are analytically blind[1].
Substituting Cyclopentane-13C with unlabeled cyclopentane or Cyclopentane-d10 fundamentally compromises analytical resolution and mechanistic traceability. In catalytic ring-opening and isomerization studies, unlabeled cyclopentane yields products that are isotopically indistinguishable from the reactants, completely masking the underlying carbon-carbon bond shifts and cyclic rearrangement pathways[1]. While Cyclopentane-d10 is an excellent bulk solvent for suppressing 1H NMR background signals, it lacks the NMR-active 13C nucleus required for 1H-13C HSQC correlation experiments, which are critical for mapping the exact coordination geometry of transient metal-alkane complexes [2]. Furthermore, attempting to use acyclic 13C-alkanes (such as 13C-pentane) fails to replicate the specific ring-strain and pseudorotational dynamics that dictate naphthenic reactivity in industrial reforming processes.
In studies of naphthene reforming over Pt/Al2O3 catalysts at elevated temperatures (e.g., 270 °C), Cyclopentane-13C enables the precise differentiation between cyclic and bond-shift isomerization mechanisms. Unlabeled cyclopentane yields methylpentanes that cannot be mechanistically traced back to their original ring carbons[1]. By tracking the exact position of the 13C label in the resulting 2-methylpentane and 3-methylpentane products via mass spectrometry, researchers can quantify the frequency of successive rearrangements in the adsorbed phase prior to desorption.
| Evidence Dimension | Mechanistic pathway resolution (Isomerization tracing) |
| Target Compound Data | Unambiguous positional tracking of the 13C label in ring-opened products |
| Comparator Or Baseline | Unlabeled cyclopentane (Yields isotopically uniform products, masking rearrangement steps) |
| Quantified Difference | Provides definitive positional mapping of 13C in >95% of ring-opened products, whereas unlabeled baseline provides 0% mechanistic resolution |
| Conditions | 10% Pt/Al2O3 catalyst, 270 °C hydrogenolysis conditions |
Procurement of the 13C-labeled form is mandatory for catalyst development workflows requiring quantitative proof of carbon-carbon bond cleavage and rearrangement mechanisms.
Cyclopentane-13C is uniquely suited for trapping and characterizing highly reactive metal-alkane sigma-complexes, such as[η5-CpOs(CO)2(c-C5H10)]+, at cryogenic temperatures. The presence of the 13C label allows for 1H-13C HSQC NMR correlation experiments, which definitively map the highly shielded bound protons to their corresponding carbon atoms (e.g., observing the bound 13C resonance at δ -2.71 ppm)[1]. Cyclopentane-d10 or unlabeled cyclopentane cannot provide this unambiguous 2D correlation, which is critical for proving the exact mode of alkane coordination when 1D spectra are highly overlapped.
| Evidence Dimension | 2D NMR structural correlation capability |
| Target Compound Data | Enables 1H-13C HSQC mapping of bound vs. unbound methylenes (13C resonance at δ -2.71 ppm) |
| Comparator Or Baseline | Cyclopentane-d10 (NMR silent in 1H and 13C dimensions, preventing HSQC) |
| Quantified Difference | Enables direct carbon-proton connectivity mapping for transient species with half-lives <1 hour |
| Conditions | Photolysis in 1,1,1,3,3,3-hexafluoropropane at -90 °C, 700 MHz NMR |
Essential for organometallic researchers needing to prove alkane activation mechanisms where 1D NMR is insufficient due to signal overlap.
In pilot-scale petrochemical reforming studies, tracking the fate of specific naphthenes within complex hydrocarbon mixtures (e.g., naphtha cuts) is highly challenging due to isobaric interference. Spiking the feed with Cyclopentane-13C shifts its mass-to-charge ratio (m/z 71 vs unlabeled m/z 70), allowing for direct mass spectrometric quantification of its specific conversion pathways without background interference [1]. Unlabeled cyclopentane is completely lost in the background of native C5/C6 hydrocarbons, rendering it useless as a spike-in tracer for complex mixture analysis.
| Evidence Dimension | GC-MS signal-to-background resolution in complex mixtures |
| Target Compound Data | Distinct m/z 71 molecular ion enabling baseline-free tracking |
| Comparator Or Baseline | Unlabeled cyclopentane (m/z 70, indistinguishable from native naphtha components) |
| Quantified Difference | Shifts molecular ion to m/z 71, providing infinite signal-to-background contrast against native m/z 70 naphthenes |
| Conditions | GC-MS analysis of spiked naphtha reforming streams |
Procurement of the 13C-labeled tracer is essential for chemical engineers needing to track naphthene conversion rates in realistic, multi-component industrial feeds.
Cyclopentane-13C is the optimal choice for evaluating the selectivity and mechanism of novel Pt, Ir, or zeolite catalysts in naphthene ring-opening and reforming processes. By utilizing its carbon-tracing capabilities, engineers can precisely map bond-shift versus cyclic isomerization pathways, directly informing catalyst design for petrochemical applications [1].
In advanced inorganic synthesis, this compound serves as a reactive solvent and ligand in photolytic systems to capture transient metal-alkane sigma complexes. Its 13C label enables multi-dimensional NMR characterization at cryogenic temperatures, proving coordination geometries that are invisible with unlabeled solvents[2].
Employed as a spike-in tracer in pilot-scale cracking or isomerization reactors, Cyclopentane-13C allows chemical engineers to track the fate of five-membered naphthenic rings in complex hydrocarbon mixtures. Its distinct m/z 71 signature ensures accurate GC-MS quantification free from native C5/C6 background interference [1].
Flammable